molecular formula C15H16FN3O4 B15004768 1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one

Cat. No.: B15004768
M. Wt: 321.30 g/mol
InChI Key: YYRWZOQBBZSROK-UHFFFAOYSA-N
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Description

1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE is a synthetic compound with a complex molecular structure. It belongs to the quinolone family, known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a morpholine ring, a nitro group, and a fluorine atom, which contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzoyl fluoride with ethyl acetoacetate, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include amino derivatives, substituted quinolones, and various oxidized forms of the compound.

Scientific Research Applications

1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the nitro group and fluorine atom enhances its binding affinity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE stands out due to its unique combination of a nitro group, morpholine ring, and fluorine atom. These features contribute to its enhanced antibacterial activity and potential for developing new therapeutic agents.

Properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4-one

InChI

InChI=1S/C15H16FN3O4/c1-2-17-9-14(19(21)22)15(20)10-7-11(16)13(8-12(10)17)18-3-5-23-6-4-18/h7-9H,2-6H2,1H3

InChI Key

YYRWZOQBBZSROK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)[N+](=O)[O-]

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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